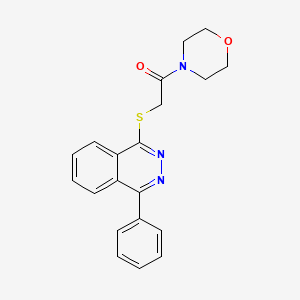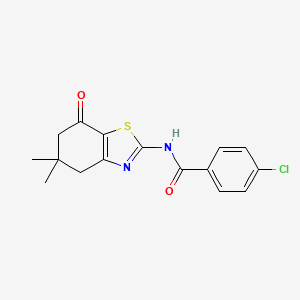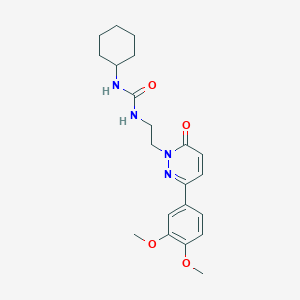
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DMXAA or vadimezan, is a small molecule compound that has been extensively studied for its potential anti-tumor properties. In
科学的研究の応用
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential anti-tumor properties. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and activate the immune system to attack cancer cells. N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been tested in preclinical studies and clinical trials for various types of cancer, including lung cancer, melanoma, and ovarian cancer.
作用機序
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that activate the immune system. This activation of the immune system leads to the destruction of tumor cells and inhibition of angiogenesis.
Biochemical and Physiological Effects:
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have several biochemical and physiological effects, including induction of apoptosis in tumor cells, inhibition of angiogenesis, and activation of the immune system. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments, including its low toxicity and its ability to activate the immune system. However, it has been shown to have limited efficacy in some types of cancer, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, including:
1. Optimization of the synthesis method for large-scale production
2. Development of new formulations for improved delivery and efficacy
3. Identification of biomarkers to predict response to N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
4. Combination therapy with other anti-cancer agents to improve efficacy
5. Studies on the mechanism of action to improve understanding of its anti-tumor properties.
Conclusion:
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a promising anti-tumor agent that has been extensively studied for its potential in cancer treatment. Its mechanism of action involves activation of the immune system and inhibition of angiogenesis, and it has been shown to have several biochemical and physiological effects. While it has limitations in some types of cancer, there are several future directions for research on N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide that could lead to improved efficacy and understanding of its anti-tumor properties.
合成法
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid with diethylamine, followed by a reaction with acetic anhydride to yield the final product. The synthesis method has been optimized to improve yield and purity, and several variations have been developed for large-scale production.
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-21(6-2)12-11-19-18(23)17(22)16-13(3)20(4)15-10-8-7-9-14(15)16/h7-10H,5-6,11-12H2,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFTSSFLBNHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2455075.png)
![2-ethoxy-6-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2455076.png)


![3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride](/img/structure/B2455082.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2455086.png)
![3-((3-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2455087.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2455089.png)
![2-Hydroxy-4-{[(1-methyl-1H-pyrazol-5-YL)methyl]amino}benzoic acid](/img/structure/B2455090.png)
![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2455091.png)
![3-amino-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2455092.png)

